Enhanced Aqueous Solvation Energy Relative to Aromatic KAT Analogs
Potassium 5-hydroxypentanoyltrifluoroborate (HTFB) exhibits a significantly more negative corrected solvation energy in water compared to aromatic KAT analogs lacking hydroxyl side chains. DFT calculations at the B3LYP/6-311++G** level with SCRF/SM solvation models yield a corrected solvation energy of −103.73 kJ/mol for HTFB, versus −84.72 kJ/mol for potassium furoyltrifluoroborate and −95.05 kJ/mol for potassium isonicotinoyltrifluoroborate [1].
| Evidence Dimension | Aqueous solvation energy (corrected for ZPVE and non-electrostatic terms) |
|---|---|
| Target Compound Data | −103.73 kJ/mol (HTFB) |
| Comparator Or Baseline | Potassium furoyltrifluoroborate: −84.72 kJ/mol; Potassium isonicotinoyltrifluoroborate: −95.05 kJ/mol |
| Quantified Difference | 18.68 kJ/mol more negative than furoyl analog; 8.68 kJ/mol more negative than isonicotinoyl analog |
| Conditions | DFT B3LYP/6-311++G** calculations with SCRF and SM solvation models in aqueous solution; experimental validation by FT-Raman and UV-Visible spectroscopy |
Why This Matters
Higher solvation energy directly correlates with greater aqueous solubility, a critical parameter for bioconjugation applications and aqueous-phase amide ligations.
- [1] Iramain, M. A.; Imbarack, E.; Bongiorno, P. L.; Lizarraga, E. F.; Brandan, S. A. J. Mol. Struct. 2019, 1179, 547–558. DOI: 10.1016/j.molstruc.2018.09.012 View Source
